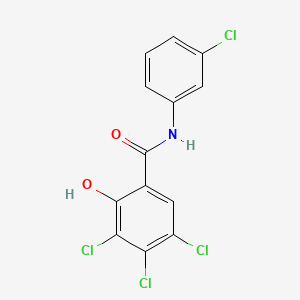
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a butynyl ester and a dibutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester typically involves multiple steps. One common method includes the esterification of 4-bromobenzoic acid with 4-(dibutylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The butynyl ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: A simpler derivative of benzoic acid with a bromine substituent.
4-(Dibutylamino)-2-butynol: A compound with a similar butynyl and dibutylamino structure but lacking the benzoic acid moiety.
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester: A closely related compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dibutylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dibutylamino group can enhance its interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
130421-65-7 |
|---|---|
Molekularformel |
C19H26BrNO2 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
4-(dibutylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C19H26BrNO2/c1-3-5-13-21(14-6-4-2)15-7-8-16-23-19(22)17-9-11-18(20)12-10-17/h9-12H,3-6,13-16H2,1-2H3 |
InChI-Schlüssel |
MDCVXLAINGCXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



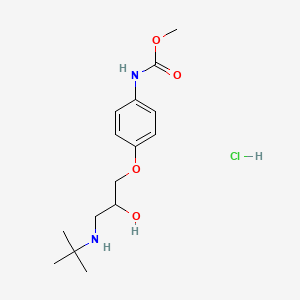
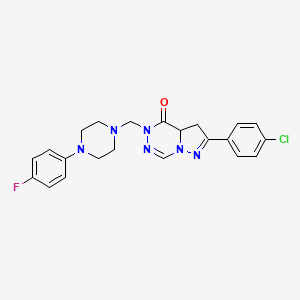
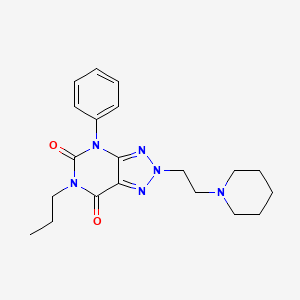

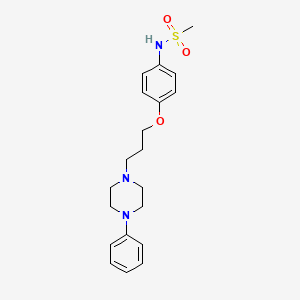
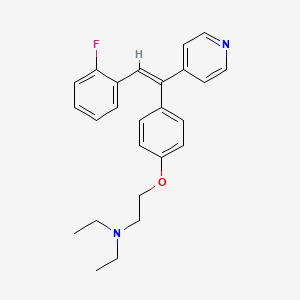

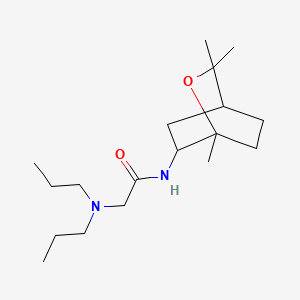
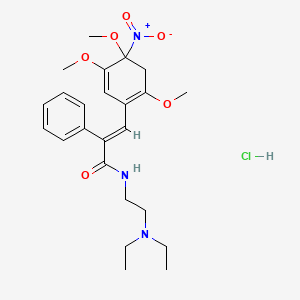
![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)


